1H-indazol-4-amine

Immuno-oncology IDO1 Inhibitor TDO Inhibitor

Select 1H-indazol-4-amine for programs targeting IDO1, TDO, or kinases. The unique 4-aminoindazole core is a proven phenol bioisostere that improves oral bioavailability and a privileged fragment for FBDD. This regioisomer is essential for maintaining target potency, unlike 5- or 6-aminoindazole variants. Secure the correct scaffold for your medicinal chemistry campaigns.

Molecular Formula C7H7N3
Molecular Weight 133.154
CAS No. 41748-71-4
Cat. No. B2566419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazol-4-amine
CAS41748-71-4
Molecular FormulaC7H7N3
Molecular Weight133.154
Structural Identifiers
SMILESC1=CC(=C2C=NNC2=C1)N
InChIInChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10)
InChIKeyMDELYEBAXHZXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-4-Amine (CAS 41748-71-4): A Key Scaffold for Drug Discovery and Kinase Inhibition


1H-Indazol-4-amine (4-aminoindazole) is a heterocyclic organic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . It is a key building block in medicinal chemistry, serving as a core scaffold for the synthesis of numerous biologically active molecules, particularly kinase inhibitors . The compound features an amino group at the 4-position of the indazole ring, which is crucial for its reactivity and biological activity . Its physical properties, including a melting point of 148-150°C and limited aqueous solubility, are typical for this class of compounds .

Why 1H-Indazol-4-Amine Cannot Be Replaced by Other Aminoindazole Isomers


The position of the amino group on the indazole ring critically dictates the compound's biological activity and pharmacokinetic profile. While isomers like 5-aminoindazole and 6-aminoindazole are also used in drug discovery, they exhibit distinct target selectivity and potency profiles. For instance, 5-aminoindazole has been optimized for antimicrobial applications, achieving nanomolar potency [1]. In contrast, the 4-amino substitution pattern is a privileged scaffold for generating potent and selective inhibitors of key therapeutic targets like IDO1, TDO, and various kinases [2][3]. Substituting a 4-aminoindazole core with a different isomer would likely result in a complete loss of activity against the intended target or drastically alter its pharmacokinetic properties, as demonstrated by the use of 4-aminoindazole as a phenol bioisostere to improve oral bioavailability in Lck inhibitors [3]. Therefore, for projects targeting these specific pathways, 1H-indazol-4-amine is an irreplaceable starting material.

Quantitative Evidence for Selecting 1H-Indazol-4-Amine Over Structural Analogs


Superior Dual-Target IDO1/TDO Inhibition Achieved with 4-Aminoindazole Scaffold

The 1H-indazol-4-amine scaffold enables the development of potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key immune checkpoints. A study on 4,6-disubstituted derivatives found that specific modifications on the 4-aminoindazole core yielded compound HT-37, which exhibited dual-target inhibitory activity against both IDO1 and TDO [1]. This is a significant advantage over single-target inhibitors, as it can potentially prevent tumor immune evasion through compensatory pathways.

Immuno-oncology IDO1 Inhibitor TDO Inhibitor

Enhanced In Vivo Antitumor Efficacy Correlates with 4-Aminoindazole-Based TDO Inhibitors

Derivatives of 1H-indazol-4-amine not only show potent enzyme inhibition but also translate into significant in vivo antitumor activity. In a CT-26 allograft BALB/c mouse model, the 4-aminoindazole derivative HT-28 demonstrated significant antitumor activity at a lower dose [1]. Immunohistochemical (IHC) analysis further revealed that HT-28 treatment reduced Foxp3 expression and enhanced CD8 and TNF-α expression in tumor tissue, indicating a favorable immunomodulatory effect [1].

In Vivo Efficacy Tumor Immunology TDO Inhibitor

Improved Oral Pharmacokinetics via Phenol Bioisosterism Using 4-Aminoindazole

In the development of Lck inhibitors, a 2-methyl-5-hydroxyaniline substituent at the 4-position of a lead series showed high potency but suffered from poor oral pharmacokinetics [1]. Replacing this phenol-like moiety with a 4-amino(5-methyl-1H-indazole) group, a direct analog of the 1H-indazol-4-amine scaffold, yielded compounds with comparable enzyme potency but significantly improved oral pharmacokinetic properties [1]. This demonstrates the unique value of the 4-aminoindazole group as a phenol bioisostere with superior drug-like properties.

Pharmacokinetics Bioisostere Lck Inhibitor

Optimal Application Scenarios for Procuring 1H-Indazol-4-Amine


Immuno-Oncology Drug Discovery Targeting the IDO1/TDO Pathway

Procurement for medicinal chemistry programs aimed at developing novel small-molecule immune checkpoint inhibitors. The 4-aminoindazole scaffold is a proven starting point for creating potent, selective, and dual-acting IDO1 and TDO inhibitors [1]. Researchers can leverage this core to build focused compound libraries and optimize lead candidates with the goal of improving T-cell mediated antitumor immune responses, as demonstrated by in vivo efficacy data for 4-aminoindazole derivatives [2].

Lead Optimization for Kinase Inhibitors with PK Challenges

Procurement for projects where existing lead compounds exhibit high target affinity but poor oral bioavailability or other pharmacokinetic liabilities. 1H-Indazol-4-amine is a validated phenol bioisostere that has been successfully used to replace problematic moieties in kinase inhibitor series (e.g., Lck), resulting in compounds with maintained potency and markedly improved PK properties [3]. This application is particularly valuable for academic and industrial groups focused on advancing kinase inhibitors toward clinical development.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Procurement as a high-quality, tractable fragment for FBDD campaigns. 1H-Indazol-4-amine serves as a versatile 'privileged scaffold' for molecular linking, expansion, and modification . Its presence in numerous biologically active compounds across different therapeutic areas makes it an ideal starting point for scaffold-hopping exercises and for generating novel intellectual property in competitive research areas like kinase inhibition and cancer immunotherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.